molecular formula C8H7BrO2 B11888014 4-Bromo-2,3-dihydrobenzofuran-5-ol

4-Bromo-2,3-dihydrobenzofuran-5-ol

Cat. No.: B11888014
M. Wt: 215.04 g/mol
InChI Key: ZNDIZVZVURQQSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,3-dihydrobenzofuran-5-ol is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 4-position and a hydroxyl group at the 5-position on the dihydrobenzofuran ring. Benzofuran derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 4-Bromo-2,3-dihydrobenzofuran-5-ol involves the microbial hydroxylation of o-bromophenylacetic acid. This process yields 2-bromo-5-hydroxyphenylacetic acid, which can then be cyclized to form the desired dihydrobenzofuran compound . Another method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve transition-metal catalysis, such as palladium-mediated coupling reactions. These methods provide efficient and scalable routes to produce 4-substituted-2,3-dihydrobenzofurans .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-dihydrobenzofuran-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2,3-dihydrobenzofuran-5-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its potential use in treating diseases such as cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-dihydrobenzofuran-5-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an antimicrobial agent by inhibiting the growth of bacteria through disruption of cell wall synthesis or protein function. In medicinal applications, it may interact with cellular receptors or enzymes to exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol
  • 2-Bromo-5-hydroxyphenylacetic acid
  • 2,3-Dihydrobenzofuran derivatives

Uniqueness

4-Bromo-2,3-dihydrobenzofuran-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and hydroxyl groups enhances its reactivity and potential for diverse applications compared to other benzofuran derivatives .

Properties

Molecular Formula

C8H7BrO2

Molecular Weight

215.04 g/mol

IUPAC Name

4-bromo-2,3-dihydro-1-benzofuran-5-ol

InChI

InChI=1S/C8H7BrO2/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-2,10H,3-4H2

InChI Key

ZNDIZVZVURQQSN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C(=C(C=C2)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.